1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide is a specialized chemical compound with the CAS number 93966-73-5. It belongs to the class of specialty chemicals and is notable for its complex structure that includes a pyridinium moiety, an azo group, and a chloro-substituted phenyl ring. This compound is primarily utilized in scientific research and applications requiring specific chemical properties.
The synthesis of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide typically involves multi-step organic reactions, including diazotization and coupling reactions. The process generally starts with the preparation of the azo compound by reacting an appropriate aromatic amine with a diazonium salt.
The molecular structure of 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide can be represented using various chemical notation systems:
[N+](=O)(c1ccc(/N=N/c2cc(c(cc2)NCC[n+]2ccc(cc2)C)Cl)cc1)[O-].[OH-]
1S/C20H19ClN5O2.H2O/c1-15-8-11-25(12-9-15)13-10-22-20-7-4-17(14-19(20)21)24-23-16-2-5-18(6-3-16)26(27)28;/h2-9,11-12,14,22H,10,13H2,1H3;1H2/q+1;/p-1/b24-23+;
The compound has a complex structure with multiple functional groups contributing to its chemical behavior. Its EINECS number is 301-026-8, indicating its registration in the European Inventory of Existing Commercial Chemical Substances .
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide can participate in various chemical reactions typical for azo compounds and pyridinium derivatives:
These reactions can be influenced by factors such as solvent choice, temperature, and the presence of catalysts or reducing agents.
The mechanism of action for 1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide largely depends on its application in biological systems or as a reagent in synthetic pathways:
The detailed kinetics and thermodynamics of these processes are subject to experimental investigation .
The physical properties include:
Chemical properties include:
Relevant data on solubility and stability should be obtained from safety data sheets provided by suppliers .
1-[2-[[2-Chloro-4-[(4-nitrophenyl)azo]phenyl]amino]ethyl]-4-methylpyridinium hydroxide finds applications in several scientific fields:
These applications highlight its versatility as a chemical reagent and its importance in research settings .
CAS No.: 69-43-2
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2
CAS No.: 67619-92-5